2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the indole nitrogen with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The indole derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Pyrrolidinyl Group: Finally, the ethanone moiety is introduced by reacting the sulfonylated indole with pyrrolidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, indole derivatives are known for their activity against a range of biological targets. This compound may be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, compounds like this are often investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at developing new treatments for diseases.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them useful in various applications.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl and pyrrolidinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(morpholin-1-yl)ethanone
- 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone may exhibit unique biological activity due to the presence of the pyrrolidinyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can make it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)28(26,27)15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSNWEAKVTVEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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